4-(2,4-Dichlorophenyl)but-3-en-2-one
Overview
Description
“4-(2,4-Dichlorophenyl)but-3-en-2-one” is a chemical compound with the molecular formula C10H8Cl2O . It has a molecular weight of 215.07600 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,4-Dichlorophenyl)but-3-en-2-one” include a density of 1.28g/cm3, a boiling point of 336.2ºC at 760 mmHg, and a melting point of 83-85ºC .Scientific Research Applications
Synthesis and Crystal Structures :
- Salian et al. (2018) synthesized chalcone derivatives including 4-(2,4-Dichlorophenyl)but-3-en-2-one by a base catalyzed Claisen-Schmidt condensation reaction. They characterized these compounds using techniques like FT-IR, elemental analysis, and single crystal X-ray diffraction (Salian et al., 2018).
Molecular Structure Analysis :
- Mary et al. (2015) synthesized a compound using 2,4-dichloroacetophenone and studied its structure using IR and X-ray diffraction. They also performed vibrational wavenumber calculations and first hyperpolarizability studies (Mary et al., 2015).
Spectroscopic Study :
- Mabied et al. (2016) conducted a stereoselective synthesis of a compound involving 2,4-dichlorophenyl groups. They used various computational methods to calculate optimized geometrical parameters and studied molecular electrostatic potential (Mabied et al., 2016).
Electronic Properties and Chemical Reactivity :
- Adole et al. (2020) examined a derivative of 4-(2,4-Dichlorophenyl)but-3-en-2-one for its geometrical entities, electronic properties, and chemical reactivity using density functional theory (DFT). They synthesized the compound and characterized it using FT-IR, NMR, and other techniques (Adole et al., 2020).
Photogeneration and Reactivity Study :
- Protti et al. (2004) explored the photochemistry of derivatives of 4-(2,4-Dichlorophenyl)but-3-en-2-one. Their study mainly led to reductive dehalogenation and provided insight into the cationic mechanism of addition to alkenes (Protti et al., 2004).
Mechanism of Action
Target of Action
The primary target of 4-(2,4-Dichlorophenyl)but-3-en-2-one is the CYP51 receptor . This receptor plays a crucial role in the life cycle of the Trypanosoma cruzi parasite, which causes Chagas disease .
Mode of Action
4-(2,4-Dichlorophenyl)but-3-en-2-one interacts with the active site of the CYP51 receptor . The compound forms hydrogen bonds with the receptor, establishing a stable complex . This interaction inhibits the normal function of the receptor, disrupting the life cycle of the parasite .
Biochemical Pathways
The inhibition of the CYP51 receptor affects the biosynthesis of ergosterol, a vital component of the parasite’s cell membrane . This disruption leads to the death of the parasite, thereby exerting a trypanocidal effect .
Pharmacokinetics
The compound exhibits a balance between permeability and hepatic clearance, which influences its bioavailability . It has low metabolic stability . The compound can form reactive metabolites from N-conjugation and C=C epoxidation . Despite these factors, the estimated LD50 rate >500 mg/kg indicates a low incidence of lethality by ingestion .
Result of Action
The compound’s action results in the inhibition of parasite proliferation . In vitro tests showed that the compound has a similar LC50 to benznidazole, a standard treatment for Chagas disease . This result suggests that 4-(2,4-Dichlorophenyl)but-3-en-2-one is effective against Trypomastigotes, a form of the T. cruzi parasite .
properties
IUPAC Name |
(E)-4-(2,4-dichlorophenyl)but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h2-6H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEQHTBHPNKKRX-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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